![molecular formula C13H23NOS B2650204 2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one CAS No. 1594792-78-5](/img/structure/B2650204.png)
2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one” is a chemical with the CAS Number: 1594792-78-5 . It has a molecular weight of 241.4 . The IUPAC name for this compound is 2-(2-(2,2-dimethylthiomorpholino)ethyl)cyclopentan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NOS/c1-13(2)10-14(8-9-16-13)7-6-11-4-3-5-12(11)15/h11H,3-10H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Disease Treatment Applications
- Bromophenol derivatives, including compounds structurally related to 2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one, have been shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors are significant in treating diseases like Alzheimer's, Parkinson's, and other neurodegenerative disorders (Boztaş et al., 2019).
Catalysis and Organic Synthesis
- The compound and its analogs are used in organic synthesis, particularly in catalytic processes such as cycloisomerization. These reactions are crucial for creating various complex organic compounds with potential applications in medicinal chemistry (Widenhoefer & Goj, 2001).
Photophysical and Electrochemical Properties
- Research into derivatives of this compound includes their use in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Such studies are critical in developing more efficient solar energy harvesting technologies (Wu et al., 2009).
Cancer Imaging and Therapy
- The compound's derivatives have been explored for their potential in cancer imaging and therapy. This includes their use in near-infrared fluorescence imaging and photothermal therapy, showcasing their role in developing new, multifunctional nanomedicines (Zheng et al., 2016).
Material Science and Corrosion Inhibition
- Schiff base complexes derived from similar compounds have shown effectiveness as corrosion inhibitors on mild steel. This application bridges inorganic chemistry with material science and corrosion engineering, highlighting its industrial relevance (Das et al., 2017).
Propiedades
IUPAC Name |
2-[2-(2,2-dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOS/c1-13(2)10-14(8-9-16-13)7-6-11-4-3-5-12(11)15/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTNMVAKEWSKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCC2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1594792-78-5 |
Source


|
| Record name | 2-[2-(2,2-dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

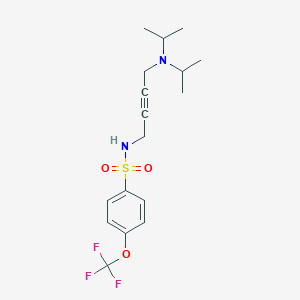
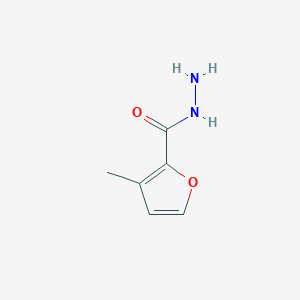
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2650126.png)
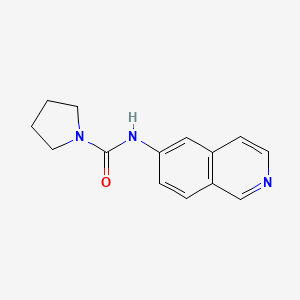
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol](/img/structure/B2650128.png)
![(3-{[(2-methoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2650129.png)
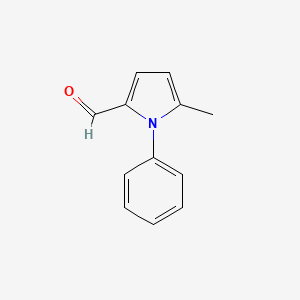
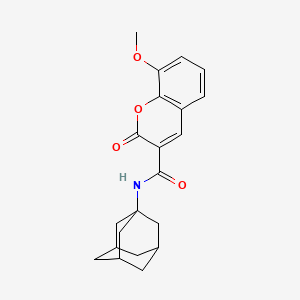
![2-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2650133.png)


![2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid](/img/structure/B2650137.png)
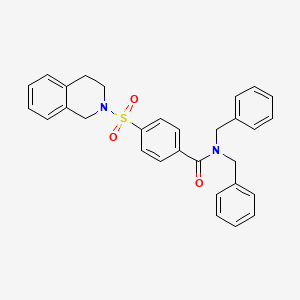
![(4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride](/img/structure/B2650140.png)